N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo-pyrimidine derivative characterized by a 2,5-dimethoxyphenyl substituent at the N4 position, a 3-methylpiperidinyl group at C6, and a phenyl group at N1. Pyrazolo[3,4-d]pyrimidines are recognized for their role as kinase inhibitors, particularly targeting pathways such as JAK/STAT or mTOR .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-17-8-7-13-30(16-17)25-28-23(27-21-14-19(32-2)11-12-22(21)33-3)20-15-26-31(24(20)29-25)18-9-5-4-6-10-18/h4-6,9-12,14-15,17H,7-8,13,16H2,1-3H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPUKTTXOZKRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized with the phenyl and piperidine groups. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenyl and piperidine groups via nucleophilic substitution reactions.
Methoxylation: Addition of methoxy groups to the phenyl ring using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the pyrazolo[3,4-d]pyrimidine core using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation of the phenyl ring using halogenating agents like bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Bromine, chlorine.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced pyrazolo[3,4-d]pyrimidine compounds, and halogenated phenyl derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate signaling pathways involved in cellular communication and metabolism.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s unique substituents differentiate it from similar pyrazolo-pyrimidine derivatives:
Key Observations :
- Solubility and Pharmacokinetics : The 3-methylpiperidinyl group may improve lipophilicity and blood-brain barrier penetration relative to the 2-methoxyethyl group in ’s compound, which is more hydrophilic .
- Steric Considerations : The bulky phenyl group at N1 (target compound) could reduce off-target interactions compared to smaller substituents like 3-methylphenyl () .
Biological Activity
N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of 344.42 g/mol. The structural features that contribute to its bioactivity include:
- Dimethoxyphenyl group : Enhances lipophilicity and binding affinity.
- Piperidine moiety : Imparts flexibility and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its structural similarity to ATP, allowing it to act as a competitive inhibitor at kinase active sites.
Key Mechanisms:
- EGFR Inhibition : The compound has shown potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in cancer cell proliferation and survival.
- Dual Inhibition : It exhibits dual inhibitory effects on both EGFR and vascular endothelial growth factor receptor (VEGFR), enhancing its therapeutic potential against tumors with aberrant signaling through these pathways.
Biological Activity Data
Case Studies
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MCF-7 Breast Cancer Model :
- The compound was tested in vitro on MCF-7 breast cancer cells, showing significant inhibition of cell growth and induction of apoptosis. Molecular docking studies indicated strong binding affinity to the EGFR active site, suggesting a mechanism involving competitive inhibition.
- Comparative Study with Other Pyrazolo Compounds :
Pharmacological Implications
The findings suggest that this compound holds promise as a lead compound for the development of novel anticancer therapies. Its ability to target multiple pathways involved in tumorigenesis positions it as a candidate for combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
